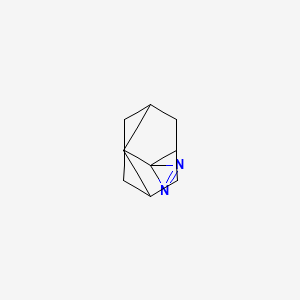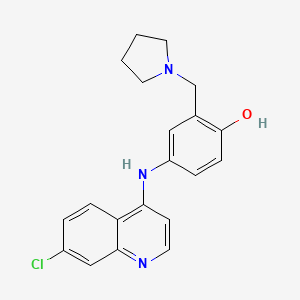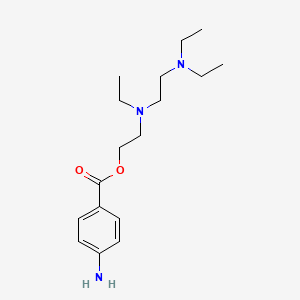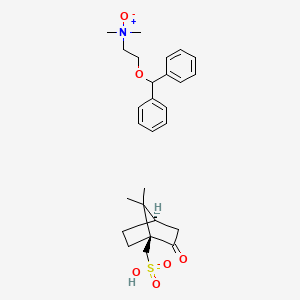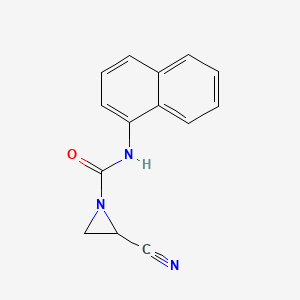
Adlupulone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adlupulone is a β-bitter acid with the molecular formula C26H38O4 . It is a plant metabolite produced during a metabolic reaction in plants, specifically in Humulus lupulus (hops) . It contributes to the bitter flavor of beer .
Synthesis Analysis
This compound is naturally produced by glandular trichomes of hop (Humulus lupulus). The yeast Saccharomyces cerevisiae transformants harboring a synthetic lupulone pathway that consisted of five genes from hop were constructed . The biosynthesis of lupulones is dependent on branched-chain amino acids, namely valine, leucine, and isoleucine, which are converted into isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, respectively .Molecular Structure Analysis
The molecular structure of this compound is characterized by an average mass of 414.578 Da and a monoisotopic mass of 414.277008 Da . The IUPAC name for this compound is 3,5-dihydroxy-2-(2-methylbutanoyl)-4,6,6-tris(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one .Physical And Chemical Properties Analysis
This compound has a molecular formula of C26H38O4, an average mass of 414.578 Da, and a monoisotopic mass of 414.277008 Da . The elemental analysis shows that it contains Carbon (75.32%), Hydrogen (9.24%), and Oxygen (15.44%) .Applications De Recherche Scientifique
Anti-Inflammatory Effects in Skin Diseases
- Research Focus: The potential anti-inflammatory effects of adlupulone in skin diseases, particularly atopic dermatitis (AD).
- Findings: A study by Brunner et al. (2016) examined the impact of glucocorticosteroids on AD skin, which may be relevant to understanding the effects of this compound as a potential anti-inflammatory agent. This research indicated that even low-potency glucocorticosteroids can broadly affect immune and barrier responses in patients with moderate-to-severe AD (Brunner et al., 2016).
Role in Kidney Function and Protection
- Research Focus: Investigating the protective role of this compound against drug-induced peroxidative damages in the kidney.
- Findings: A study conducted by Malarkodi et al. (2003) on the effect of lipoic acid against acute Adriamycin-induced peroxidative damages in rat kidneys may provide insights into how this compound could function in a similar protective capacity (Malarkodi et al., 2003).
Therapeutic Applications in Liver Disease
- Research Focus: Exploring the utility of this compound in liver diseases.
- **Findings:** Anstee and Day (2012) reviewed the use of S-adenosyl-L-methionine (SAMe) in liver disease, highlighting the importance of metabolically pleiotropic molecules, which can be relevant to understanding this compound's potential role in liver health. The study emphasizes the need for large, high-quality clinical trials to establish the clinical utility of such compounds in specific liver diseases (Anstee & Day, 2012).
Potential in Alzheimer's Disease Treatment
- Research Focus: this compound's potential impact on Alzheimer's disease.
- Findings: Ahmed et al. (2021) discussed phytocompounds that show acetylcholinesterase inhibitory activities, which could benefit Alzheimer's disease treatment. This suggests a potential area where this compound might have therapeutic relevance (Ahmed et al., 2021).
Modulation of Stress Hormone Secretion
- Research Focus: The impact of this compound on stress hormone secretion and related effects.
- Findings: Millspaugh and Washburn (2004) examined the use of fecal glucocorticoid metabolite analyses to study stress hormone secretion in vertebrates. This research could provide insights into how this compound might influence stress-related responses in various organisms (Millspaugh & Washburn, 2004).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Adlupulone involves the conversion of Humulone, a natural compound found in hops, into Adlupulone through a series of chemical reactions.", "Starting Materials": ["Humulone", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Acetic anhydride", "Sodium acetate", "Acetone"], "Reaction": [ "1. Humulone is dissolved in methanol and reacted with sodium hydroxide to form a sodium salt.", "2. The sodium salt of Humulone is then reacted with hydrochloric acid to form a hydrochloride salt.", "3. The hydrochloride salt is then treated with acetic anhydride and sodium acetate to form a diacetyl derivative.", "4. The diacetyl derivative is then treated with hydrochloric acid to form a hydrochloride salt.", "5. The hydrochloride salt is then treated with acetone to form Adlupulone." ] } | |
Numéro CAS |
28374-71-2 |
Formule moléculaire |
C26H38O4 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
5-hydroxy-4-(2-methylbutanoyl)-2,6,6-tris(3-methylbut-2-enyl)cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C26H38O4/c1-9-19(8)22(27)21-23(28)20(11-10-16(2)3)24(29)26(25(21)30,14-12-17(4)5)15-13-18(6)7/h10,12-13,19-20,30H,9,11,14-15H2,1-8H3 |
Clé InChI |
CSCIKLUIKMEJJX-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O |
SMILES canonique |
CCC(C)C(=O)C1=C(C(C(=O)C(C1=O)CC=C(C)C)(CC=C(C)C)CC=C(C)C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Adlupulone; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



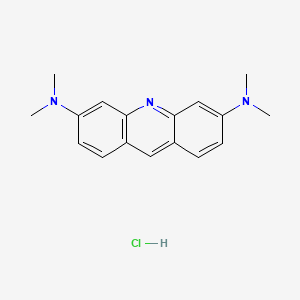
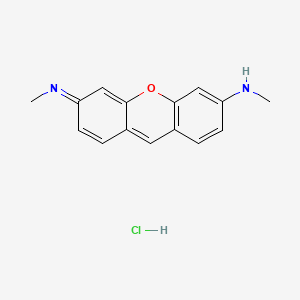
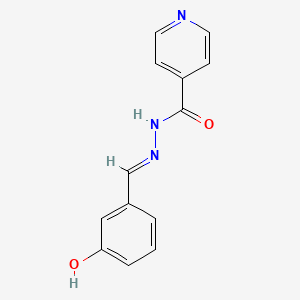
![[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate](/img/structure/B1665465.png)
